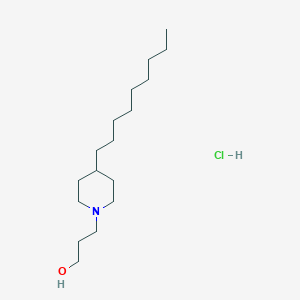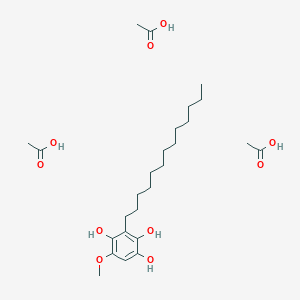![molecular formula C10H13FN2OS B14584899 N-[(2-Fluorophenyl)methyl]-N'-(2-hydroxyethyl)thiourea CAS No. 61290-44-6](/img/structure/B14584899.png)
N-[(2-Fluorophenyl)methyl]-N'-(2-hydroxyethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Fluorophenyl)methyl]-N’-(2-hydroxyethyl)thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the fluorophenyl and hydroxyethyl groups in this compound imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Fluorophenyl)methyl]-N’-(2-hydroxyethyl)thiourea typically involves the reaction of 2-fluorobenzylamine with 2-hydroxyethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Fluorophenyl)methyl]-N’-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(2-Fluorophenyl)methyl]-N’-(2-hydroxyethyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[(2-Fluorophenyl)methyl]-N’-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Fluorophenyl)-N-methylamine
- N-(2-Fluorophenyl)-N’-(5-methyl-2-furoyl)thiourea
- N-(2-Fluorophenyl)-N’-(3-methyl-2-furoyl)thiourea
Uniqueness
N-[(2-Fluorophenyl)methyl]-N’-(2-hydroxyethyl)thiourea is unique due to the presence of both fluorophenyl and hydroxyethyl groups. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and specificity for molecular targets. The hydroxyethyl group also provides additional sites for chemical modification, allowing for the development of derivatives with tailored properties.
Propriétés
Numéro CAS |
61290-44-6 |
|---|---|
Formule moléculaire |
C10H13FN2OS |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
1-[(2-fluorophenyl)methyl]-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C10H13FN2OS/c11-9-4-2-1-3-8(9)7-13-10(15)12-5-6-14/h1-4,14H,5-7H2,(H2,12,13,15) |
Clé InChI |
QFJJVKARRKXGDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC(=S)NCCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


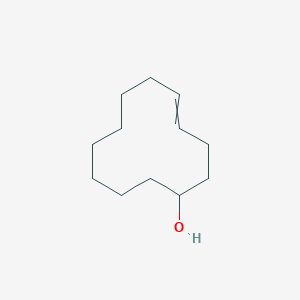
![N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine](/img/structure/B14584823.png)
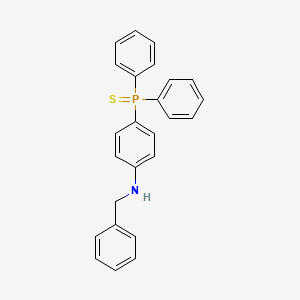
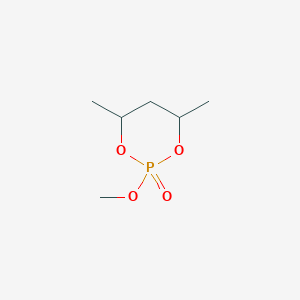
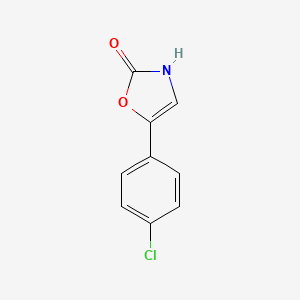
![Methanesulfonic acid--[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14584834.png)
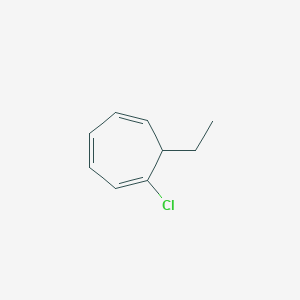
![2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol]](/img/structure/B14584838.png)
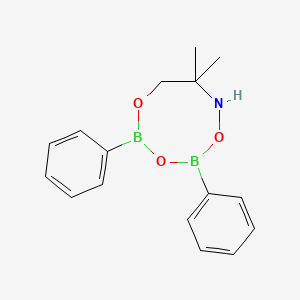
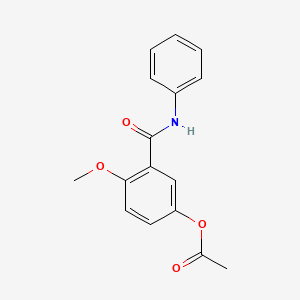

![1-Phenylbicyclo[3.2.1]octane](/img/structure/B14584876.png)
